3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a fluoropyridine moiety, a pyrrolidine ring, and an oxazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized using methods such as the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The pyrrolidine ring can be introduced through a cyclization reaction, and the oxazolidinone moiety can be formed via a cyclization reaction involving an amino alcohol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine and oxazolidinone rings provide additional binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoropyridine derivatives, pyrrolidine-containing molecules, and oxazolidinone-based compounds. Examples include:
- 2-(5-Fluoropyridin-3-yl)-1,3-oxazolidin-2-one
- 3-(1-(4-Fluorophenyl)pyrrolidin-3-yl)-1,3-oxazolidin-2-one
- 3-(1-(5-Fluoropyridin-2-yl)pyrrolidin-3-yl)-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyridine moiety enhances its reactivity and potential for biological interactions, while the pyrrolidine and oxazolidinone rings provide structural stability and additional binding capabilities .
Properties
IUPAC Name |
3-[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c14-10-5-9(6-15-7-10)12(18)16-2-1-11(8-16)17-3-4-20-13(17)19/h5-7,11H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVVLMLLZHODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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